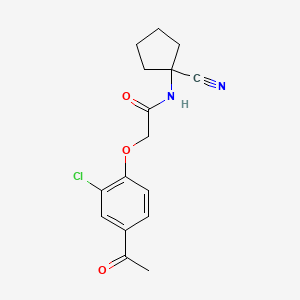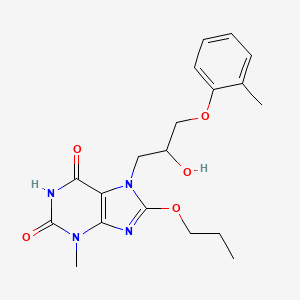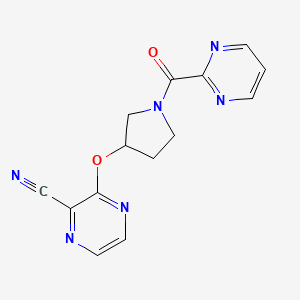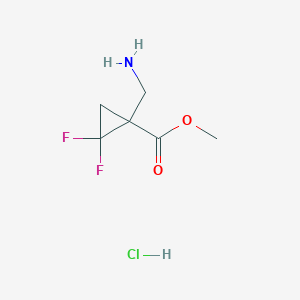
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide, also known as CP-945,598, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of cyclopentyl amides and has shown potential in various biological studies.
Mécanisme D'action
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide acts as a selective antagonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and are involved in the regulation of immune function. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide binds to CB2 receptors and inhibits their activation, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide has been shown to reduce inflammation and pain in various animal models of disease. It has also been shown to inhibit the migration of immune cells to sites of inflammation. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide does not have any significant effects on the central nervous system, making it a potential candidate for the treatment of inflammatory diseases without causing unwanted side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide is its high selectivity for CB2 receptors. This allows for more targeted and specific studies of CB2 receptor function. However, the limitations of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide include its limited solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the study of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide. One potential direction is the development of more potent and selective CB2 receptor antagonists for the treatment of inflammatory diseases. Another direction is the investigation of the role of CB2 receptors in various disease states and the potential for CB2 receptor modulation as a therapeutic strategy. Additionally, the use of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide in combination with other drugs for the treatment of inflammatory diseases should be explored.
Méthodes De Synthèse
The synthesis of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide involves the reaction of 4-acetyl-2-chlorophenol with 1-cyanocyclopentylamine in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid and acetic anhydride to yield the final compound. This synthesis method has been optimized for high yield and purity of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide.
Applications De Recherche Scientifique
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide has also been studied for its anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-11(20)12-4-5-14(13(17)8-12)22-9-15(21)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUANHRGYDLTGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2(CCCC2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate](/img/structure/B2703633.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2703634.png)
![5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2703637.png)
![(5,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2703639.png)
![4-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2703641.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2703642.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2703646.png)

![(4R)-3-[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2703648.png)
![5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2703649.png)



